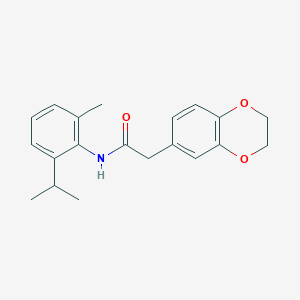![molecular formula C22H20ClNO2 B7532596 N-[2-(4-chlorophenyl)ethyl]-2-(2-phenylphenoxy)acetamide](/img/structure/B7532596.png)
N-[2-(4-chlorophenyl)ethyl]-2-(2-phenylphenoxy)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-(4-chlorophenyl)ethyl]-2-(2-phenylphenoxy)acetamide, commonly known as CPEP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. CPEP is a white crystalline powder with a molecular formula of C23H20ClNO2 and a molecular weight of 383.86 g/mol.
科学的研究の応用
CPEP has shown potential applications in various fields of scientific research, including medicinal chemistry, pharmacology, and biochemistry. In medicinal chemistry, CPEP has been studied for its potential as a novel anticonvulsant drug, as well as its potential as a treatment for anxiety and depression. In pharmacology, CPEP has been shown to have anti-inflammatory and analgesic effects, making it a promising candidate for the development of new pain-relieving drugs. In biochemistry, CPEP has been studied for its interactions with various proteins and enzymes, which could lead to the development of new therapeutic agents.
作用機序
The exact mechanism of action of CPEP is still not fully understood, but it is believed to work by modulating the activity of certain neurotransmitters in the brain, including gamma-aminobutyric acid (GABA) and glutamate. CPEP has been shown to enhance the activity of GABA, which is an inhibitory neurotransmitter that helps to regulate neuronal activity and reduce anxiety and seizures. CPEP has also been shown to inhibit the activity of glutamate, which is an excitatory neurotransmitter that can cause neuronal damage and inflammation.
Biochemical and Physiological Effects
CPEP has been shown to have a range of biochemical and physiological effects, including anti-inflammatory, analgesic, anticonvulsant, anxiolytic, and antidepressant effects. CPEP has also been shown to modulate the immune system and reduce oxidative stress, which could have implications for the treatment of various diseases, including cancer and neurodegenerative disorders.
実験室実験の利点と制限
One of the main advantages of CPEP is its relatively low toxicity and high selectivity for certain neurotransmitter receptors, which makes it a promising candidate for the development of new therapeutic agents. However, one of the main limitations of CPEP is its low solubility in water, which can make it difficult to administer in certain experimental settings. Additionally, more research is needed to fully understand the long-term effects of CPEP on the body and its potential side effects.
将来の方向性
There are several potential future directions for research on CPEP, including the development of new drugs based on its chemical structure, the study of its interactions with various proteins and enzymes, and the investigation of its potential therapeutic applications in various diseases. Additionally, more research is needed to fully understand the mechanism of action of CPEP and its effects on the body, as well as its potential side effects and toxicity in humans. Overall, CPEP is a promising compound with a range of potential applications in various fields of scientific research.
合成法
The synthesis of CPEP involves the reaction of 2-(2-phenylphenoxy) acetic acid with 4-chloroethylbenzene in the presence of a catalyst such as N,N-dimethylformamide (DMF) or N,N-dimethylacetamide (DMAc) at a temperature of 80-100°C. The resulting product is then purified through recrystallization using a solvent such as ethanol or methanol.
特性
IUPAC Name |
N-[2-(4-chlorophenyl)ethyl]-2-(2-phenylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20ClNO2/c23-19-12-10-17(11-13-19)14-15-24-22(25)16-26-21-9-5-4-8-20(21)18-6-2-1-3-7-18/h1-13H,14-16H2,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBVJIRMCDCFKAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2OCC(=O)NCCC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-[[2-[4-(dimethylsulfamoyl)anilino]-2-oxoethyl]amino]-N-(2-phenylethyl)benzamide](/img/structure/B7532516.png)
![N-ethyl-3-[[(3-fluoro-4-imidazol-1-ylphenyl)methylcarbamoylamino]methyl]benzamide](/img/structure/B7532532.png)
![3-[(1-Benzylpiperidin-4-yl)methyl]-1-(furan-2-ylmethyl)-1-methylurea](/img/structure/B7532537.png)

![4-[[(1-Benzylpiperidin-4-yl)methylcarbamoylamino]methyl]benzamide](/img/structure/B7532555.png)
![1-[(3-fluoro-4-imidazol-1-ylphenyl)methyl]-3-[(1R,2S)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]urea](/img/structure/B7532557.png)
![3-[(3-Fluoro-4-imidazol-1-ylphenyl)methyl]-1-methyl-1-[(2-methylfuran-3-yl)methyl]urea](/img/structure/B7532559.png)


![N-[3-(3,4-dihydro-2H-pyrrol-5-ylsulfamoyl)phenyl]-2-(trifluoromethyl)benzamide](/img/structure/B7532572.png)
![N-[[3-fluoro-4-(2-methylimidazol-1-yl)phenyl]methyl]-1-methyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide](/img/structure/B7532580.png)
![4,5-dimethyl-7-pyrrol-1-yl-2H-furo[3,4-d]pyridazin-1-one](/img/structure/B7532585.png)
![4-[(2-Bromopyridin-3-yl)oxymethyl]benzonitrile](/img/structure/B7532613.png)
![2-methoxy-N-[5-methyl-2-(4-methylphenyl)pyrazol-3-yl]benzenesulfonamide](/img/structure/B7532615.png)
